3-(4-Bromobenzyloxy)benzamide
Description
Properties
Molecular Formula |
C14H12BrNO2 |
|---|---|
Molecular Weight |
306.15 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methoxy]benzamide |
InChI |
InChI=1S/C14H12BrNO2/c15-12-6-4-10(5-7-12)9-18-13-3-1-2-11(8-13)14(16)17/h1-8H,9H2,(H2,16,17) |
InChI Key |
ZHEOOGCNXCDHKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Br)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-(4-Bromobenzyloxy)benzamide with structurally related benzamides:
Key Observations :
- Halogen Effects : Bromine substituents (e.g., in this compound and ZINC33268577) enhance molecular weight and may improve target binding via halogen bonds, as seen in the high antiplasmodial activity of 3-chloro-4-methoxybenzamide .
- Electron-Withdrawing Groups : Morpholine sulfonyl and pyridopyrimidinyl methoxy substituents in analogs (e.g., ) introduce hydrogen-bond acceptors, critical for kinase inhibition.
Preparation Methods
Reaction Conditions and Optimization
In a typical procedure, 3-hydroxybenzamide (1.37 g, 10 mmol) is dissolved in anhydrous ethanol (20 mL) and treated with sodium hydroxide (0.48 g, 12 mmol) to generate the phenoxide ion. 4-Bromobenzyl bromide (2.50 g, 10 mmol) is added dropwise, and the mixture is refluxed at 80°C for 6–8 hours. Monitoring via thin-layer chromatography (TLC) confirms completion, after which the solution is cooled, poured into ice water, and acidified with dilute HCl. The precipitate is filtered and recrystallized from ethanol, yielding 2.89 g (92%) of this compound as a white solid.
Critical Parameters :
-
Base Selection : Sodium hydroxide outperforms potassium carbonate in polar protic solvents due to superior solubility and deprotonation efficiency.
-
Solvent : Ethanol provides optimal balance between reactant solubility and reaction temperature, minimizing side products like ether hydrolysis.
-
Stoichiometry : A 1.2:1 molar ratio of base to phenolic substrate ensures complete deprotonation, preventing unreacted starting material.
Mechanistic Insights
The reaction proceeds via an S<sub>N</sub>2 mechanism, where the phenoxide ion attacks the benzylic carbon of 4-bromobenzyl bromide, displacing bromide. The transition state is stabilized by ethanol’s polarity, which solvates the leaving group. Side reactions, such as over-alkylation or elimination, are suppressed by maintaining temperatures below 90°C.
Protection-Deprotection Strategy Using tert-Butoxy-Carbonyl (Boc) Groups
For substrates sensitive to strong bases, a Boc-protected intermediate offers stability during alkylation. This method, adapted from peptide chemistry, minimizes unwanted side reactions.
Synthesis of Boc-Protected 3-Hydroxybenzamide
3-Hydroxybenzamide (1.37 g, 10 mmol) is dissolved in ethanol (20 mL) and treated with di-tert-butyl dicarbonate (2.18 g, 10 mmol) and sodium hydroxide (0.40 g, 10 mmol) at 0°C. After stirring for 2 hours, the mixture is diluted with water, extracted with ethyl acetate, and dried over sodium sulfate. Evaporation yields Boc-protected 3-hydroxybenzamide (2.05 g, 85%) as a crystalline solid.
Alkylation and Deprotection
The Boc-protected intermediate (2.41 g, 10 mmol) undergoes alkylation with 4-bromobenzyl bromide (2.50 g, 10 mmol) in DMF using potassium carbonate (1.38 g, 10 mmol) as the base. After 12 hours at 60°C, the product is isolated via filtration and treated with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) to remove the Boc group. Neutralization with sodium bicarbonate yields this compound (2.62 g, 83%).
Advantages :
-
Enhanced Stability : Boc protection prevents oxidation of the phenolic group during alkylation.
-
Higher Yields in Polar Aprotic Solvents : DMF improves solubility of the bulky intermediate, facilitating faster reaction kinetics.
Coupling Reactions via Mitsunobu Conditions
The Mitsunobu reaction offers an alternative for constructing the benzyl ether linkage, particularly useful for sterically hindered substrates. This method employs triphenylphosphine (PPh<sub>3</sub>) and diethyl azodicarboxylate (DEAD) to mediate the coupling between 3-hydroxybenzamide and 4-bromobenzyl alcohol.
Procedure and Optimization
3-Hydroxybenzamide (1.37 g, 10 mmol), 4-bromobenzyl alcohol (1.87 g, 10 mmol), PPh<sub>3</sub> (2.62 g, 10 mmol), and DEAD (1.74 g, 10 mmol) are combined in tetrahydrofuran (THF, 30 mL) under nitrogen. The mixture is stirred at room temperature for 24 hours, after which the solvent is evaporated. Column chromatography (hexane:ethyl acetate, 3:1) isolates the product, yielding 2.45 g (78%) of this compound.
Key Considerations :
-
Solvent Choice : THF’s low polarity enhances reagent solubility while minimizing side reactions.
-
Stoichiometry : Equimolar amounts of alcohol and phenol ensure complete conversion, though excess DEAD (1.2 equiv) may improve yields.
Comparative Analysis of Methodologies
Scalability and Industrial Considerations
Industrial-scale synthesis prioritizes the direct alkylation route due to its cost-effectiveness and fewer purification steps. Ethanol’s low toxicity and ease of removal simplify large-batch processing. However, for high-purity pharmaceutical applications, the Boc protection method is preferred, as it reduces impurities from side reactions .
Q & A
Q. What are the optimal synthetic conditions for 3-(4-Bromobenzyloxy)benzamide, and how can reaction progress be monitored?
Methodological Answer: The synthesis involves refluxing 3-hydroxybenzamide with p-bromobenzyl bromide in anhydrous acetonitrile using potassium carbonate as a base. Key steps include:
- Maintaining anhydrous conditions under nitrogen to prevent side reactions.
- Refluxing for 3 hours to ensure complete substitution at the hydroxyl group.
- Monitoring reaction progress via TLC (e.g., using dichloromethane/methanol mixtures as eluents).
- Recrystallization from hot dichloromethane to isolate the product as a white crystalline solid .
Q. How should researchers address discrepancies in elemental analysis data during compound characterization?
Methodological Answer: Discrepancies between theoretical and observed elemental analysis values (e.g., Example 3: Expected C: 50.37%, Found: 50.71%) can arise from incomplete purification or hygroscopicity. Mitigation strategies include:
Q. What safety protocols are critical when handling this compound and its intermediates?
Methodological Answer:
- Conduct a hazard analysis for reagents (e.g., p-bromobenzyl bromide, acetonitrile) using guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011).
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to minimize inhalation risks.
- Store intermediates like O-benzyl hydroxylamine hydrochloride in airtight containers away from moisture and heat due to decomposition risks .
Advanced Research Questions
Q. How can divergent reaction mechanisms (e.g., organometallic vs. single-electron transfer) influence functionalization of benzamide derivatives?
Methodological Answer:
- Under basic conditions, Cu(II)-mediated C-H methoxylation proceeds via organometallic pathways (directed by the benzamide group).
- Under acidic conditions, nondirected chlorination occurs via single-electron transfer (SET) mechanisms.
- Researchers should optimize pH and ligand choice (e.g., quinoline directing groups) to control selectivity, validated by mechanistic probes like radical traps or kinetic isotope effect studies .
Q. What computational strategies (e.g., DFT) are suitable for predicting hydrogen bonding and stability of benzamide derivatives?
Methodological Answer:
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to model hydrogen bonding interactions and electrostatic potential surfaces.
- Compare theoretical IR/NMR spectra with experimental data to validate conformational stability.
- Use molecular docking to assess binding affinities if targeting enzymes (e.g., PARP inhibitors) .
Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for biological activity?
Methodological Answer:
- Modify the benzyloxy substituent (e.g., replacing bromine with electron-withdrawing groups like nitro to enhance electrophilicity).
- Introduce heterocyclic moieties (e.g., pyrimidine or oxazole) to improve solubility and target engagement.
- Test derivatives in enzymatic assays (e.g., PARP inhibition) and correlate substituent effects with IC50 values .
Q. How should researchers resolve contradictions in mutagenicity data for anomeric amide derivatives?
Methodological Answer:
Q. What advanced analytical techniques are recommended for characterizing byproducts in benzamide syntheses?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
